Phospholane, 1,1'-(1,2-phenylene)bis[2,5-dimethyl-,[2R-[1(2'R*,5'R*),2a,5b]]-
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Overview
Description
Phospholane, 1,1'-(1,2-phenylene)bis[2,5-dimethyl-,[2R-[1(2'R*,5'R*),2a,5b]]-: is a chiral phospholane ligand used in asymmetric synthesis. It is a member of the DuPhos family, which are organophosphorus compounds developed by M.J. Burk in 1991 . These ligands are known for their high enantioselectivity and efficiency in catalytic processes, particularly in asymmetric hydrogenation reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phospholane, 1,1'-(1,2-phenylene)bis[2,5-dimethyl-,[2R-[1(2'R*,5'R*),2a,5b]]- is synthesized from the corresponding chiral diol through conversion to the cyclic sulfate, followed by reaction with lithiated phenylbisphosphine . The process involves the following steps:
Conversion of Chiral Diol to Cyclic Sulfate: The chiral diol is treated with a sulfating agent to form the cyclic sulfate.
Reaction with Lithiated Phenylbisphosphine: The cyclic sulfate is then reacted with lithiated phenylbisphosphine to yield Phospholane, 1,1'-(1,2-phenylene)bis[2,5-dimethyl-,[2R-[1(2'R*,5'R*),2a,5b]]-.
Industrial Production Methods: The industrial production of Phospholane, 1,1'-(1,2-phenylene)bis[2,5-dimethyl-,[2R-[1(2'R*,5'R*),2a,5b]]- involves scaling up the laboratory synthesis process. The key steps include:
Large-Scale Sulfation: The chiral diol is sulfated on a large scale using industrial-grade sulfating agents.
Bulk Reaction with Lithiated Phenylbisphosphine: The cyclic sulfate is reacted with lithiated phenylbisphosphine in large reactors to produce Phospholane, 1,1'-(1,2-phenylene)bis[2,5-dimethyl-,[2R-[1(2'R*,5'R*),2a,5b]]- in bulk quantities.
Chemical Reactions Analysis
Types of Reactions: Phospholane, 1,1'-(1,2-phenylene)bis[2,5-dimethyl-,[2R-[1(2'R*,5'R*),2a,5b]]- undergoes various types of reactions, including:
Asymmetric Hydrogenation: Phospholane, 1,1'-(1,2-phenylene)bis[2,5-dimethyl-,[2R-[1(2'R*,5'R*),2a,5b]]- is highly effective in asymmetric hydrogenation reactions, particularly in the reduction of prochiral enamides.
Reductive Amination: It is also used in catalytic reductive amination processes.
Common Reagents and Conditions:
Hydrogenation Reactions: Typically involve the use of hydrogen gas and a metal catalyst such as rhodium or nickel.
Reductive Amination: Involves the use of hydrogen gas, a metal catalyst, and an amine source.
Major Products:
Asymmetric Hydrogenation: Produces enantioselective hydrogenated products such as α-1-arylethylamines.
Reductive Amination: Yields chiral amines with high enantioselectivity.
Scientific Research Applications
Phospholane, 1,1'-(1,2-phenylene)bis[2,5-dimethyl-,[2R-[1(2'R*,5'R*),2a,5b]]- has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism by which Phospholane, 1,1'-(1,2-phenylene)bis[2,5-dimethyl-,[2R-[1(2'R*,5'R*),2a,5b]]- exerts its effects involves the formation of a chiral metal complex. The key steps include:
Ligand Coordination: Phospholane, 1,1'-(1,2-phenylene)bis[2,5-dimethyl-,[2R-[1(2'R*,5'R*),2a,5b]]- coordinates to a metal center, forming a chiral metal complex.
Activation of Substrate: The chiral metal complex activates the substrate, facilitating the catalytic reaction.
Enantioselective Transformation: The chiral environment of the metal complex induces enantioselective transformation of the substrate, leading to the formation of chiral products.
Comparison with Similar Compounds
Phospholane, 1,1'-(1,2-phenylene)bis[2,5-dimethyl-,[2R-[1(2'R*,5'R*),2a,5b]]- is compared with other similar compounds, highlighting its uniqueness:
Similar Compounds:
Properties
Molecular Formula |
C18H28P2 |
---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
1-[2-(2,5-dimethylphospholan-1-yl)phenyl]-2,5-dimethylphospholane |
InChI |
InChI=1S/C18H28P2/c1-13-9-10-14(2)19(13)17-7-5-6-8-18(17)20-15(3)11-12-16(20)4/h5-8,13-16H,9-12H2,1-4H3 |
InChI Key |
AJNZWRKTWQLAJK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(P1C2=CC=CC=C2P3C(CCC3C)C)C |
Origin of Product |
United States |
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